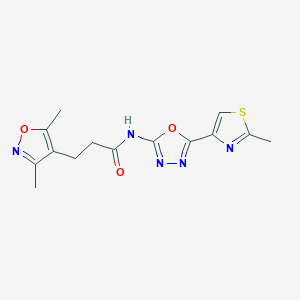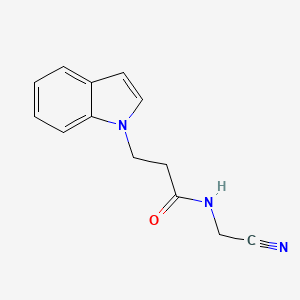
N-(cyanomethyl)-3-(1H-indol-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyanomethyl)-3-(1H-indol-1-yl)propanamide, also known as CIP, is a chemical compound that has garnered significant interest in the scientific community for its potential applications in various fields. CIP is a derivative of indole-3-propionic acid, which is a natural compound found in plants and animals. The chemical structure of CIP consists of a cyanomethyl group attached to the nitrogen atom of the indole ring, making it a unique and versatile molecule.
作用機序
The mechanism of action of N-(cyanomethyl)-3-(1H-indol-1-yl)propanamide is not fully understood, but it is believed to involve the formation of a complex between N-(cyanomethyl)-3-(1H-indol-1-yl)propanamide and the metal ion. This complex may undergo a conformational change that leads to the emission of a fluorescent signal.
Biochemical and Physiological Effects:
N-(cyanomethyl)-3-(1H-indol-1-yl)propanamide has also been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant properties and may protect against oxidative stress. Additionally, N-(cyanomethyl)-3-(1H-indol-1-yl)propanamide may have neuroprotective effects and could be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using N-(cyanomethyl)-3-(1H-indol-1-yl)propanamide in lab experiments is its ability to selectively bind to certain metal ions. This property makes it a valuable tool for detecting metal ions in complex biological samples. However, one limitation of using N-(cyanomethyl)-3-(1H-indol-1-yl)propanamide is its potential toxicity. N-(cyanomethyl)-3-(1H-indol-1-yl)propanamide has been shown to be cytotoxic at high concentrations, which could limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(cyanomethyl)-3-(1H-indol-1-yl)propanamide. One area of interest is the development of new fluorescent probes based on the structure of N-(cyanomethyl)-3-(1H-indol-1-yl)propanamide. These probes could have improved selectivity and sensitivity for detecting metal ions. Another area of research is the investigation of N-(cyanomethyl)-3-(1H-indol-1-yl)propanamide's potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Finally, further studies are needed to fully understand the mechanism of action of N-(cyanomethyl)-3-(1H-indol-1-yl)propanamide and its potential interactions with other molecules in biological systems.
合成法
N-(cyanomethyl)-3-(1H-indol-1-yl)propanamide can be synthesized through several methods, including the reaction of indole-3-propionic acid with cyanogen bromide in the presence of a base. Another method involves the reaction of indole-3-acetic acid with acrylonitrile in the presence of a catalyst. Both methods yield N-(cyanomethyl)-3-(1H-indol-1-yl)propanamide in moderate to high yields.
科学的研究の応用
N-(cyanomethyl)-3-(1H-indol-1-yl)propanamide has been studied extensively for its potential applications in various fields of science. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. N-(cyanomethyl)-3-(1H-indol-1-yl)propanamide has been shown to selectively bind to certain metal ions, such as copper and zinc, and emit a fluorescent signal upon binding. This property makes N-(cyanomethyl)-3-(1H-indol-1-yl)propanamide a valuable tool for detecting metal ions in biological samples and environmental samples.
特性
IUPAC Name |
N-(cyanomethyl)-3-indol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-7-8-15-13(17)6-10-16-9-5-11-3-1-2-4-12(11)16/h1-5,9H,6,8,10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWQEBDLHCJZTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-3-(1H-indol-1-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

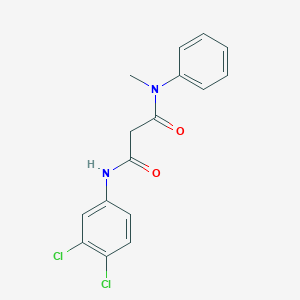
![Ethyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B2532048.png)
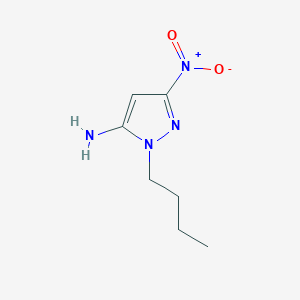


![N-(2-(1H-indol-3-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2532059.png)
![6-isopropyl-3-{[4-(3-methoxyphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2532060.png)
![N-(benzo[d]thiazol-5-yl)-3-phenylpropanamide](/img/structure/B2532062.png)
![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide](/img/structure/B2532063.png)
![2-(4-fluorobenzyl)-N,4-diisopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2532066.png)
![[(5,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride](/img/no-structure.png)
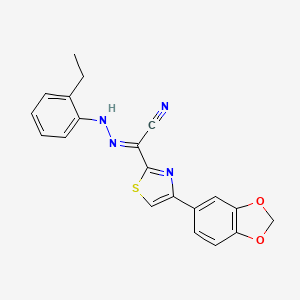
![2-Butyl-6-(2,5-dimethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532069.png)
